molecular formula C7H11NO4 B1660396 (8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid CAS No. 75776-51-1

(8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid

Cat. No.: B1660396
CAS No.: 75776-51-1
M. Wt: 173.17 g/mol
InChI Key: WRHPVRWALQQWHH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8S)-1,4-Dioxa-7-azaspiro[44]nonane-8-carboxylic acid is a spirocyclic compound featuring a unique structure with both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the use of starting materials such as 4-aminophenol and α-glycolic acid or lactic acid, followed by metal-catalyzed oxidative cyclization . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, with careful control of reaction parameters to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which (8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid stands out due to its specific combination of oxygen and nitrogen atoms within the spirocyclic ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(8S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-6(10)5-3-7(4-8-5)11-1-2-12-7/h5,8H,1-4H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHPVRWALQQWHH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2(O1)C[C@H](NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510475
Record name (8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75776-51-1
Record name (8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid
Reactant of Route 2
(8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid
Reactant of Route 3
(8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid
Reactant of Route 4
(8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid
Reactant of Route 5
(8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid
Reactant of Route 6
(8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.